molecular formula C12H15ClO B7996602 4-Allyl-2-chloro-1-propoxybenzene

4-Allyl-2-chloro-1-propoxybenzene

Cat. No.: B7996602
M. Wt: 210.70 g/mol
InChI Key: ONDRNVGOMQLYGG-UHFFFAOYSA-N
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Description

4-Allyl-2-chloro-1-propoxybenzene is an organic compound with the molecular formula C12H15ClO. It is characterized by the presence of an allyl group, a chloro substituent, and a propoxy group attached to a benzene ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-chloro-1-propoxybenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic compound is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the propoxy group onto the benzene ring .

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-chloro-1-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-2-chloro-1-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Allyl-2-chloro-1-propoxybenzene involves its interaction with specific molecular targets. The allyl group can participate in electrophilic addition reactions, while the chloro substituent can undergo nucleophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-2-chloro-1-propoxybenzene is unique due to the combination of its allyl, chloro, and propoxy substituents. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

2-chloro-4-prop-2-enyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRNVGOMQLYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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